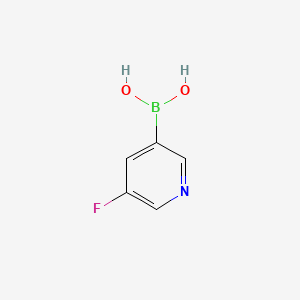

5-Fluoropyridine-3-boronic acid

Description

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDGBRHTGXPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660178 | |

| Record name | (5-Fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872041-86-6 | |

| Record name | (5-Fluoropyridin-3-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872041-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoropyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoropyridine-3-boronic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyridine-3-boronic acid is a fluorinated heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid moiety on a pyridine ring, impart valuable chemical properties that make it a crucial building block in the development of novel pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Core Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BFNO₂ | [1][2][3] |

| Molecular Weight | 140.91 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 236 °C (decomposes) | |

| Boiling Point | 292.9 ± 50.0 °C (Predicted) | [1] |

| pKa | 5.85 ± 0.10 (Predicted) | [1] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Hot Methanol | Soluble | [1][3] |

| Ethanol | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. It is stable under recommended storage conditions but should be stored away from strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reaction of a corresponding halo-pyridine precursor with an organolithium reagent followed by quenching with a borate ester.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 5-bromo-3-fluoropyridine.

Materials:

-

5-bromo-3-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of 5-bromo-3-fluoropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes at this temperature.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Key Applications in Organic Synthesis

The most prominent application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[1]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as this compound) with an organohalide in the presence of a palladium catalyst and a base. The fluorine substituent on the pyridine ring can influence the electronic properties of the boronic acid, affecting its reactivity and the properties of the final product.[1]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general method for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a 10 mL microwave vial equipped with a stir bar, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorinated pyridine moiety into drug candidates can significantly impact their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds, including inhibitors of protein kinases, which are critical targets in oncology.[1][5]

Inhibition of Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[5] Small molecule inhibitors of Aurora kinases have been developed, and the synthesis of some of these inhibitors utilizes this compound to introduce the 5-fluoropyridin-3-yl moiety, which can contribute to the inhibitor's binding affinity and overall efficacy.

References

An In-depth Technical Guide to (5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-fluoropyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals and functional materials.

Chemical Identity and Structure

(5-fluoropyridin-3-yl)boronic acid is a heterocyclic organic compound containing a pyridine ring functionalized with a fluorine atom and a boronic acid group.

-

IUPAC Name: (5-fluoropyridin-3-yl)boronic acid

-

Synonyms: 5-fluoro-3-pyridinylboronic acid, 3-Borono-5-fluoropyridine, 5-Fluoropyridine-3-boronic acid

-

CAS Number: 872041-86-6

-

Molecular Formula: C₅H₅BFNO₂

-

Structure:

-

SMILES: OB(C1=CC(F)=CN=C1)O

-

InChI Key: FVEDGBRHTGXPOK-UHFFFAOYSA-N

-

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for (5-fluoropyridin-3-yl)boronic acid is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 140.91 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 233-236 °C | |

| Boiling Point (Predicted) | 292.9 ± 50.0 °C | |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | |

| Solubility | Soluble in hot methanol | |

| Purity | ≥97% | |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P305, P338, P351 |

Experimental Protocols

Synthesis of (5-fluoropyridin-3-yl)boronic acid

(5-fluoropyridin-3-yl)boronic acid is commonly synthesized from 3-bromo-5-fluoropyridine via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

-

3-bromo-5-fluoropyridine

-

Triisopropyl borate or Tributyl borate

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated brine

Procedure:

-

Under a nitrogen atmosphere, dissolve 3-bromo-5-fluoropyridine and triisopropyl borate (1.05 equivalents) in anhydrous THF in a cryogenic reactor.

-

Cool the mixture to between -90°C and -80°C.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -87°C.

-

After the addition is complete, stir the reaction mixture at this temperature for 1 hour.

-

Quench the reaction by adding dilute HCl for hydrolysis, which will initially form a precipitate.

-

Perform an aqueous workup. Separate the organic layer and wash it with saturated brine.

-

Extract the combined aqueous layers with ethyl acetate.

-

Adjust the pH of the combined organic phases to 6 with 30% aqueous sodium hydroxide to precipitate the solid product.

-

Filter the slurry and dry the collected solid to yield (5-fluoropyridin-3-yl)boronic acid as a white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

(5-fluoropyridin-3-yl)boronic acid is a crucial reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and

physical and chemical properties of 5-Fluoropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Fluoropyridine-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document outlines its key characteristics, experimental protocols for its synthesis, and its pivotal role in cross-coupling reactions.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][2][3] Its fluorine substitution significantly influences its electronic properties, enhancing its utility in various chemical transformations.[1] The compound is noted for its stability under recommended storage conditions, kept in a dry, dark place at room temperature.[3][4][5]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 872041-86-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₅BFNO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 140.91 g/mol | [1][2][4] |

| Melting Point | 233-236 °C | [1][3][4][5] |

| Boiling Point (Predicted) | 292.9 ± 50.0 °C | [3][5] |

| pKa (Predicted) | 5.85 ± 0.10 | [3][5] |

| Appearance | White to almost white crystalline powder | [1][2][3][5][6] |

| Solubility | Soluble in hot methanol | [3][4][5] |

| Purity | Typically ≥95% | [1][6] |

Experimental Protocols

A crucial application of this compound is in the synthesis of complex organic molecules, which necessitates reliable synthetic procedures.

Synthesis of this compound from 3-bromo-5-fluoropyridine

This protocol details a common method for the preparation of this compound.

Materials:

-

3-bromo-5-fluoropyridine

-

Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi)

-

Aqueous hydrochloric acid

-

Saturated brine solution

-

Ethyl acetate

-

30% Aqueous sodium hydroxide

Procedure:

-

To a cryogenic reactor, add 3-bromo-5-fluoropyridine, THF, and triisopropyl borate.

-

Cool the mixture to between -90°C and -80°C with continuous stirring.

-

Slowly add n-butyllithium dropwise, ensuring the temperature is maintained below -87°C.

-

After the addition is complete, maintain the reaction mixture at -88°C to -83°C for 2.5 hours.

-

Monitor the reaction completion using HPLC analysis.

-

Quench the reaction by adding a 9% aqueous hydrochloric acid solution.

-

Transfer the mixture to a separate reactor and allow the temperature to rise to between -20°C and -10°C.

-

Adjust the pH to 1-2 with additional hydrochloric acid solution while maintaining the temperature at 0-10°C.

-

Allow the layers to separate and collect the organic layer.

-

Wash the organic layer with a saturated brine solution.

-

Extract the combined aqueous layers twice with ethyl acetate.

-

Adjust the pH of the combined organic phases to 6 with a 30% aqueous sodium hydroxide solution to precipitate the solid product.

-

Filter the resulting slurry by centrifugation.

-

Dry the solid product in a disk drier at 40-45°C to yield this compound as a white solid.[5]

Reactivity and Applications

This compound is a key reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and various organic halides or triflates, making it an invaluable tool for constructing complex molecular architectures.[1][7]

The unique electronic properties conferred by the fluorine atom enhance the reactivity and selectivity of the molecule.[1] This has led to its widespread use in the development of pharmaceuticals, particularly in oncology, where it aids in the design of targeted therapies.[1]

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is classified as an irritant.[3][5] It may cause respiratory irritation, skin irritation, and serious eye irritation.[8] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further experimental validation of its properties is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (contains varying amounts … [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. 5-Fluoropyridin-3-ylboronic acid | 872041-86-6 [chemicalbook.com]

- 6. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Page loading... [guidechem.com]

- 8. 872041-86-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Technical Guide to the Synthesis of Fluorinated Pyridine Derivatives from Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and drug development. Fluorinated pyridine derivatives are integral components of numerous pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa. Boronic acids have emerged as versatile and indispensable reagents in the synthesis of these valuable compounds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and, to a lesser extent, through direct fluorination pathways.

This in-depth technical guide provides a comprehensive overview of the synthesis of fluorinated pyridine derivatives utilizing boronic acids. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for reaction optimization, and a mechanistic understanding of the key transformations.

Core Synthetic Strategies

The synthesis of fluorinated pyridine derivatives from boronic acids predominantly follows two main strategies:

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This is the most widely employed method and can be approached in two ways:

-

Coupling of Fluorinated Pyridine Boronic Acids with Aryl/Heteroaryl Halides: This approach utilizes pre-functionalized fluorinated pyridine boronic acids as building blocks to introduce the fluoropyridyl moiety into a target molecule.

-

Coupling of Pyridine Boronic Acids with Fluorinated Aryl/Heteroaryl Halides: In this complementary strategy, a pyridine boronic acid is coupled with a fluorinated coupling partner to construct the desired fluorinated biaryl system.

-

-

Direct Fluorination of Pyridine Boronic Acids: This strategy involves the direct conversion of the C-B bond of a pyridine boronic acid to a C-F bond. While less common than cross-coupling methods, it offers a direct route to certain fluorinated pyridines. This can be achieved through palladium-catalyzed or electrophilic fluorination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. The general catalytic cycle is depicted below.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Coupling of Fluorinated Pyridine Boronic Acids

The use of fluorinated pyridine boronic acids is a direct and efficient method for introducing a fluoropyridyl moiety. A variety of positional isomers are commercially available or can be synthesized.

The following table summarizes representative examples of Suzuki-Miyaura couplings involving fluorinated pyridine boronic acids. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with electron-deficient pyridine rings.

| Fluorinated Pyridine Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | ~70-85[1] |

| 2-Fluoropyridine-3-boronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | SPhos (3) | KF | 1,4-Dioxane | 110 | 12-24 | High (not specified)[2] |

| 2-Fluoropyridine-3-boronic acid | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | KF | 1,4-Dioxane | 110 | 12 | 82[2] |

| 3-Fluoropyridine-5-boronic acid | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 4-Fluoropyridine-2-boronic acid | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 78 |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is compiled from representative literature procedures.

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

2-Fluoropyridine-3-boronic acid (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

Procedure: [1]

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoropyridine-3-boronic acid, the aryl bromide, and potassium carbonate.[1]

-

Seal the flask and evacuate and backfill with an inert gas three times.[1]

-

Under a positive flow of inert gas, add Pd(dppf)Cl₂.[1]

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[1]

-

Heat the reaction mixture to 100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-arylpyridine.

Caption: Experimental workflow for Suzuki-Miyaura coupling of a fluorinated pyridine boronic acid.

Coupling of Pyridine Boronic Acids with Fluorinated Aryl Halides

This approach is particularly useful when the fluorinated aryl or heteroaryl halide is more readily available than the corresponding fluorinated pyridine boronic acid.

The following table provides examples of the Suzuki-Miyaura coupling of pyridine boronic acids with various fluorinated aryl halides.

| Pyridine Boronic Acid | Fluorinated Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pyridine-3-boronic acid | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (4) | - | K₂CO₃ | DME/H₂O | 85 | 16 | 92 |

| Pyridine-4-boronic acid | 1-Bromo-2,4-difluorobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |

| Pyridine-2-boronic acid | 2-Bromo-5-fluoropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 75 |

| Pyridine-3-boronic acid | 1-Iodo-3,5-bis(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91[2] |

Note: Yields are representative and can be influenced by the specific substrates and reaction conditions.

Materials:

-

Pyridine-3-boronic acid (1.2 equiv)

-

Fluorinated aryl bromide (1.0 equiv)

-

Pd(PPh₃)₄ (0.04 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve the fluorinated aryl bromide and pyridine-3-boronic acid in DME.

-

Add an aqueous solution of Na₂CO₃.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the reaction to 85 °C and stir under an argon atmosphere for 16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling of a pyridine boronic acid with a fluorinated aryl halide.

Direct Fluorination of Pyridine Boronic Acids

The direct conversion of a C-B bond to a C-F bond provides an alternative route to fluorinated pyridines. This can be achieved through palladium-catalyzed methods or by using electrophilic fluorinating reagents.

Palladium-Catalyzed Fluorination of Pyridine Boronic Acids

While the palladium-catalyzed fluorination of arylboronic acids has been reported, its application to pyridine boronic acids is less common and can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[3] The proposed mechanism often involves a Pd(III) intermediate.[3][4]

The following table presents data for the palladium-catalyzed fluorination of various arylboronic acid derivatives, which can serve as a starting point for optimization with pyridine-containing substrates. The reaction is often performed with a palladium precatalyst and an oxidant like Selectfluor®.[3]

| Arylboronic Acid Derivative | Pd Precatalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Biphenylboronic acid | [Pd(MeCN)₄][BF₄]₂ (2) | terpyridine (4) | Selectfluor® | MeCN | 80 | 12 | 95[3] |

| 4-tert-Butylphenylboronic acid | Pd(OAc)₂ (5) | terpyridine (10) | Selectfluor® | MeCN | 80 | 12 | 91 (with NaBF₄)[3] |

| Naphthalen-2-ylboronic acid | [Pd(MeCN)₄][BF₄]₂ (2) | terpyridine (4) | Selectfluor® | MeCN | 80 | 12 | 88[3] |

Note: The direct fluorination of pyridine boronic acids using these methods may require significant optimization.

Materials:

-

Arylboronic acid derivative (1.0 equiv)

-

[Pd(MeCN)₄][BF₄]₂ (0.02 equiv)

-

Terpyridine (0.04 equiv)

-

Selectfluor® (1.5 equiv)

-

Acetonitrile (MeCN)

-

Inert gas (Argon or Nitrogen)

Procedure: [3]

-

To a Schlenk tube, add the arylboronic acid derivative, [Pd(MeCN)₄][BF₄]₂, and terpyridine.

-

Evacuate and backfill the tube with argon.

-

Add anhydrous acetonitrile.

-

Add Selectfluor® in one portion.

-

Seal the tube and heat the mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the aryl fluoride.

Caption: Experimental workflow for the direct palladium-catalyzed fluorination of an arylboronic acid derivative.

Conclusion

The synthesis of fluorinated pyridine derivatives from boronic acids is a powerful and versatile strategy in modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, utilizing either fluorinated pyridine boronic acids or fluorinated aryl halides, stands out as the most robust and widely applicable method, offering a broad substrate scope and generally high yields. Direct fluorination of pyridine boronic acids, while currently less developed, presents a promising and more direct route that warrants further investigation.

The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute their synthetic strategies. Optimization of reaction conditions, including the careful selection of catalyst, ligand, base, and solvent, will be critical for achieving success with specific and challenging substrates. As the demand for novel fluorinated pyridine-containing molecules continues to grow, the development of even more efficient and selective synthetic methodologies based on boronic acids will undoubtedly remain an active and important area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorination: A Technical Guide to Fluorinated Boronic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth guide explores the multifaceted role of fluorinated boronic acids in drug discovery, detailing their synthesis, physicochemical properties, and applications as versatile building blocks and potent enzyme inhibitors. By leveraging the unique properties of both fluorine and the boronic acid moiety, researchers can significantly enhance the therapeutic potential of small molecules.

The Synergistic Advantage: Why Fluorinate Boronic Acids?

The introduction of fluorine atoms into boronic acid-containing molecules offers a synergistic effect, profoundly influencing a drug candidate's profile.[1]

-

Enhanced Potency and Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with biological targets.[2] This can result in a significant increase in binding affinity and inhibitory potency.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[3] This enhanced stability often leads to improved bioavailability and a longer in vivo half-life for drug candidates.[1]

-

Modulation of Physicochemical Properties: Fluorination can fine-tune key properties such as lipophilicity and acidity (pKa). Strategic placement of fluorine can increase a molecule's ability to cross cell membranes.[4] Furthermore, the electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid group, which can be crucial for its interaction with target enzymes.[5]

-

Versatility in Chemical Synthesis: Fluorinated boronic acids are invaluable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This allows for the efficient construction of complex molecular architectures, a fundamental process in the synthesis of novel drug candidates.[6]

Quantitative Data on Physicochemical Properties

The acidity of the boronic acid moiety, represented by its pKa value, is a critical parameter influencing its interaction with biological targets. The introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of phenylboronic acids.

| Compound | pKa |

|---|---|

| Phenylboronic acid | 8.83 |

| 2-Fluorophenylboronic acid | 7.68 |

| 3-Fluorophenylboronic acid | 8.39 |

| 4-Fluorophenylboronic acid | 8.77 |

| 2,4-Difluorophenylboronic acid | 7.16 |

| 3,4,5-Trifluorophenylboronic acid | 7.17 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

Impact on Enzyme Inhibition: A Quantitative Comparison

The enhanced Lewis acidity and unique steric profile of fluorinated boronic acids can translate into superior enzyme inhibition. Below is a comparison of the inhibitory constants (Ki) for a fluorinated and a non-fluorinated peptidyl boronic acid inhibitor against the serine protease Prostate-Specific Antigen (PSA).

| Inhibitor | Ki (nM) | Reference |

|---|---|---|

| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 | [7] |

| Z-SSKYL-H (non-boronic acid aldehyde analogue) | 13,090 | [7] |

Key Signaling Pathways and Mechanisms of Action

Fluorinated boronic acids have been successfully employed as inhibitors in several key signaling pathways.

The Ubiquitin-Proteasome Pathway

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation and apoptosis.[8][9] Boronic acid-containing drugs, such as the FDA-approved bortezomib and ixazomib, are potent proteasome inhibitors used in cancer therapy.[10] The boronic acid moiety forms a reversible covalent bond with the active site threonine residue of the proteasome's catalytic subunit.

Leucyl-tRNA Synthetase and Protein Synthesis

Tavaborole, an FDA-approved topical antifungal agent, is a fluorinated benzoxaborole.[11] It inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches leucine to its corresponding tRNA.[12] Tavaborole traps the tRNA in the editing site of the enzyme, preventing the completion of protein synthesis.

Experimental Protocols

Synthesis of a Fluorinated Phenylboronic Acid: 2,4-Difluorophenylboronic Acid

This protocol describes the synthesis of 2,4-difluorophenylboronic acid via a Grignard reaction.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

10% Sulfuric acid

-

Ethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq) and a crystal of iodine.

-

Add anhydrous THF to cover the magnesium.

-

Add a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF to the dropping funnel.

-

Add a small portion of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

-

Borylation:

-

In a separate flame-dried flask under nitrogen, cool a solution of trimethyl borate (1.2 eq) in anhydrous THF to -78 °C.

-

Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, maintaining the temperature below -70 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Workup and Isolation:

-

Cool the reaction to 0 °C and quench by the slow addition of 10% sulfuric acid until acidic (pH ~1-2).

-

Extract the aqueous layer with ethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-difluorophenylboronic acid.[6]

-

The product can be used in subsequent steps without further purification or can be purified by recrystallization.

-

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a fluorinated aryl boronic acid with an aryl halide.

Materials:

-

Fluorinated aryl boronic acid (e.g., 2,4-difluorophenylboronic acid) (1.5 eq)

-

Aryl halide (e.g., 5-bromosalicylic acid) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide, fluorinated aryl boronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Enzyme Inhibition Assay (Serine Protease)

This protocol describes a general method for determining the inhibitory activity of a fluorinated boronic acid against a serine protease, such as chymotrypsin, using a fluorogenic substrate.

Materials:

-

Purified serine protease (e.g., chymotrypsin)

-

Fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)

-

Fluorinated boronic acid inhibitor stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the fluorinated boronic acid inhibitor in assay buffer.

-

Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate.

-

Prepare a solution of the fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the assay buffer.

-

Add the inhibitor dilutions to the appropriate wells (including a no-inhibitor control).

-

Add the enzyme solution to all wells except for the substrate blank.

-

Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[7]

-

Conclusion

Fluorinated boronic acids represent a powerful and versatile class of molecules in the drug discovery arsenal. The strategic introduction of fluorine can dramatically improve the potency, selectivity, and pharmacokinetic properties of boronic acid-based drug candidates. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is essential for medicinal chemists seeking to leverage these unique building blocks to develop the next generation of innovative therapeutics.

References

- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 10. The binding of boronic acids to chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactivity of Fluoropyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of fluoropyridine boronic acids, crucial building blocks in modern medicinal chemistry and materials science. The strategic introduction of a fluorine atom onto the pyridine ring significantly influences the chemical properties and reactivity of these versatile reagents. This document delves into their synthesis, stability, and participation in cross-coupling reactions, with a particular focus on the widely utilized Suzuki-Miyaura coupling. Furthermore, it addresses the primary challenges associated with their use, such as protodeboronation, and offers practical strategies for mitigating these issues.

The Influence of Fluorine on the Reactivity of Pyridine Boronic Acids

The incorporation of a fluorine atom into a pyridine ring has a profound electronic effect, which in turn modulates the reactivity of the corresponding boronic acid. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group. This property decreases the electron density of the pyridine ring, which can have a dual effect on the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions.[1]

While the increased Lewis acidity of the boronic acid moiety can sometimes be advantageous in catalytic cycles, an overly electron-deficient pyridine ring can be detrimental to the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura coupling.[1] Consequently, fluorinated pyridine boronic acids may exhibit lower reactivity compared to their non-fluorinated counterparts under similar conditions. The choice between a fluorinated and a non-fluorinated pyridine boronic acid, therefore, involves a trade-off between potentially lower reactivity and the desirable physicochemical and biological properties imparted by the fluorine atom in the final product.

Synthesis of Fluoropyridine Boronic Acids

Fluoropyridine boronic acids can be synthesized through various methods, with the choice of route often depending on the desired isomer and the availability of starting materials. A common and reliable method involves a halogen-metal exchange reaction followed by borylation.

For instance, the synthesis of 2-fluoropyridine-3-boronic acid can be achieved through the lithiation of 2-fluoropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a borate ester such as triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.[2]

A similar strategy can be employed for the synthesis of 2-fluoropyridine-4-boronic acid, starting from 4-bromo-2-fluoropyridine. The reaction proceeds via a lithium-halogen exchange with n-butyllithium at low temperature, followed by reaction with triisopropyl borate and subsequent acidic workup.[3]

Caption: General workflow for the synthesis of fluoropyridine boronic acids.

Stability and the Challenge of Protodeboronation

A significant challenge in the application of fluoropyridine boronic acids, and heteroaryl boronic acids in general, is their propensity to undergo protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the boronic acid functionality.[4][5] This process is particularly prevalent with electron-deficient heteroaromatic boronic acids, such as fluoropyridine boronic acids, especially under the basic and often heated conditions of Suzuki-Miyaura couplings.[6]

Several factors can influence the rate of protodeboronation, including temperature, pH, and the presence of water.[1][4] Both acidic and basic conditions can promote this degradation pathway.[1]

Strategies to Mitigate Protodeboronation:

To overcome the challenge of protodeboronation and improve the efficiency of cross-coupling reactions, several strategies have been developed:

-

Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective approach. These esters exhibit increased stability and can act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[4][6]

-

Optimization of Reaction Conditions:

-

Milder Base: Employing milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases can reduce the rate of protodeboronation.[6]

-

Lower Temperature: Running the reaction at lower temperatures, if the catalyst system is sufficiently active, can also minimize decomposition.[6]

-

Anhydrous Conditions: While a small amount of water can be beneficial in Suzuki couplings, using anhydrous solvents can help to reduce protodeboronation, for which water can be a proton source.[6]

-

-

Use of Highly Active Catalysts: More efficient palladium catalysts can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[6]

Caption: Competing reaction pathways for fluoropyridine boronic acids.

Cross-Coupling Reactions of Fluoropyridine Boronic Acids

The Suzuki-Miyaura coupling is the most prominent application of fluoropyridine boronic acids, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. However, other palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, offer viable alternatives, each with its own set of advantages and disadvantages.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base. As previously discussed, the electron-withdrawing nature of the fluorine atom can decrease the reactivity of fluoropyridine boronic acids in this reaction.

Quantitative Data on Suzuki-Miyaura Coupling Yields

While direct side-by-side comparisons of different fluoropyridine boronic acid isomers under identical conditions are not extensively available in the literature, we can infer their relative performance from studies on related compounds. The electronic nature of the boronic acid plays a significant role in the reaction outcome.

| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |

| 3-Pyridyl boronic ester | PyFluor | 2-(3-Pyridyl)pyridine | Modest |

| 4-Pyridyl boronic ester | PyFluor | 2-(4-Pyridyl)pyridine | Modest |

| 4-Cyanophenyl boronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 10 |

| 4-Methoxyphenyl boronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 48 |

Data sourced from a study by Rueda-Espinosa, J., et al., which illustrates the impact of the electronic nature of the boronic acid on the Suzuki-Miyaura coupling with pyridine-2-sulfonyl fluoride (PyFluor). The lower yield for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid suggests that the electron-withdrawing fluorine atom in fluoropyridine boronic acids would likely lead to lower yields compared to their non-fluorinated analogs under similar conditions.

Stille and Negishi Couplings

The Stille coupling utilizes organotin reagents (stannanes), while the Negishi coupling employs organozinc reagents. These methods can be advantageous when dealing with unstable boronic acids.

-

Stille Coupling: Organostannanes are generally stable to air and moisture and tolerate a wide range of functional groups. However, a major drawback is the high toxicity of the tin reagents and byproducts.[7]

-

Negishi Coupling: Organozinc reagents are highly reactive, often allowing for milder reaction conditions and shorter reaction times. Their main disadvantage is their sensitivity to air and moisture.[8]

The choice of cross-coupling reaction will depend on the specific substrate, functional group tolerance, and considerations regarding reagent toxicity and stability.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields in Suzuki-Miyaura couplings.

Materials:

-

Fluoropyridine boronic acid (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

Procedure:

-

To a microwave synthesis vial equipped with a stir bar, add the fluoropyridine boronic acid, aryl halide, palladium catalyst, and base.

-

Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[9]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the vial to room temperature, dilute the mixture with an organic solvent, and perform an aqueous workup.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[9]

Caption: A typical workflow for microwave-assisted Suzuki-Miyaura coupling.

General Protocol for the Preparation of an Organozinc Reagent for Negishi Coupling

Materials:

-

Halogenated fluoropyridine

-

Activated zinc (e.g., Rieke® Zinc)

-

Anhydrous THF

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, charge a dry reaction flask with activated zinc in anhydrous THF.

-

Slowly add a solution of the halogenated fluoropyridine in anhydrous THF to the zinc suspension.

-

Stir the mixture at room temperature or with gentle heating until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

-

The resulting solution of the fluoropyridylzinc halide can be used directly in the subsequent Negishi coupling reaction.[9]

Role in Drug Discovery and Biological Systems

Fluoropyridine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. The introduction of fluorine can modulate key properties such as metabolic stability, pKa, and binding affinity, making fluoropyridine-containing molecules highly valuable in drug design.[2][10] While fluoropyridine boronic acids are primarily utilized as building blocks in the synthesis of these complex molecules, the resulting fluoropyridine-containing compounds have been investigated as inhibitors of various enzymes, including kinases and proteases.[9][11][12]

For example, fluoropyridine-based compounds have been designed and synthesized as inhibitors of protein kinase B/Akt and FMS kinase, which are important targets in cancer therapy.[9][12] The fluorine atom in these molecules can enhance their binding to the target protein through favorable electrostatic interactions and by increasing their metabolic stability.[13] Although specific signaling pathways directly modulated by fluoropyridine boronic acids themselves are not extensively documented, their role as precursors to potent and selective enzyme inhibitors is well-established in medicinal chemistry.

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Fluoropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Fluoropyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures. The presence of the fluorine atom on the pyridine ring can modulate the compound's physicochemical properties, such as pKa and metabolic stability, making it a valuable component in drug discovery programs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organic halide or triflate.[1] For heteroaromatic compounds like this compound, this reaction enables the efficient synthesis of novel compounds with potential biological activity. However, the coupling of electron-deficient nitrogen-containing heteroaryl boronic acids can sometimes be challenging due to potential side reactions like protodeboronation.[2] The protocols outlined below provide a robust starting point for the successful Suzuki coupling of this compound with a variety of coupling partners.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated pyridine boronic acids with various aryl halides. These examples serve as a guide for reaction optimization.

| This compound Coupling Partner | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) & Time | Yield (%) |

| Aryl Bromide | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100, 8-24h | Moderate to Good |

| Aryl Bromide | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (microwave), 15 min | Good |

| Heteroaryl Bromide | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100, 12-24h | High |

| Aryl Chloride | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (3) | n-Butanol | 100, 12-24h | Moderate to High |

Experimental Protocols

This section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide. This protocol may require optimization for specific substrates.

Materials

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

-

Base (e.g., Potassium Carbonate - K₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate or oil bath

-

Solvents for workup and purification (e.g., Ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Reaction Setup (Conventional Heating)

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).[2]

-

Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).[2]

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[2]

-

Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[4]

Reaction Setup (Microwave-Assisted)

-

In a microwave synthesis vial equipped with a stir bar, combine this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 equivalents).[2]

-

Add the chosen degassed solvent system.[2]

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

Reaction Execution and Monitoring

-

Stir the reaction mixture vigorously at the set temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3] Reaction times can vary from minutes (microwave) to several hours (conventional heating).[2][3]

Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.[4]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of ethyl acetate).[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][4]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[4]

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Fluoropyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 5-Fluoropyridine-3-boronic acid, a key building block in the synthesis of novel compounds for the pharmaceutical and materials science sectors. The presence of the fluorine atom and the pyridine nitrogen imparts unique electronic properties and potential for hydrogen bonding, making this reagent highly valuable in the design of bioactive molecules and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. When employing heteroaryl boronic acids such as this compound, careful optimization of reaction conditions is crucial to achieve high yields and minimize side reactions. Key challenges with pyridine-containing boronic acids include potential catalyst inhibition by the nitrogen lone pair and susceptibility to protodeboronation.[1]

This document outlines recommended reaction conditions, provides detailed experimental protocols, and presents quantitative data to facilitate the successful application of this compound in Suzuki-Miyaura coupling reactions.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers the organic group (in this case, the 5-fluoropyridin-3-yl group) to the palladium center.

-

Reductive Elimination: The coupled product (Ar-Ar') is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Data Presentation: Reaction Conditions and Yields

The selection of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling with this compound. The following tables summarize quantitative data for the coupling of pyridyl boronic acids with various aryl halides under different conditions. While specific data for this compound is limited in the literature, the data for closely related substrates provides a strong starting point for optimization.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield *

| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |

| 1 | Li₃PO₄ | Dioxane/H₂O (4:1) | 100 | <5 |

| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |

| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 68 |

| 4 | NaF | Dioxane/H₂O (4:1) | 100 | 45 |

| 5 | KF | Dioxane/H₂O (4:1) | 100 | 55 |

| 6 | CsF | Dioxane/H₂O (4:1) | 100 | 80 |

| 7 | Li₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70 |

| 8 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |

| 9 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 60 |

| 10 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 50 |

*Data adapted from a study on the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. Yields are illustrative and may vary for this compound.[2]

Table 2: Effect of Solvent and Water Content on Coupling Yield *

| Entry | Solvent | Water Content | Temperature (°C) | Yield (%) |

| 1 | Dioxane | Dry | 100 | 65 |

| 2 | Dioxane | Wet (as purchased) | 100 | 70 |

| 3 | Dioxane/H₂O | 4:1 | 100 | 75 |

| 4 | Dioxane | Dry | 85 | 50 |

| 5 | Dioxane/H₂O | 4:1 | 85 | 60 |

| 6 | Dioxane | Dry | 65 | 30 |

| 7 | Dioxane/H₂O | 4:1 | 65 | 45 |

*Data adapted from a study on the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. "Dry" dioxane was rigorously dried and degassed.[2]

Table 3: Representative Suzuki-Miyaura Coupling of Pyridyl Boronates with Aryl Chlorides *

| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 73 |

| 2 | 4-n-Butylchlorobenzene | 2-(4-n-butylphenyl)pyridine | 76 |

| 3 | 2-Chloro-p-xylene | 2-(2,5-dimethylphenyl)pyridine | 70 |

| 4 | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 78 |

| 5 | 3-Chloropyridine | 2,3'-Bipyridine | 85 |

*Reaction Conditions: 2-pyridylboronate, aryl chloride, Pd₂(dba)₃ (1.5 mol%), phosphine ligand (3.0 mol%), KF (3.0 equiv), 1,4-dioxane, 110 °C, 12-24 h. This serves as a close model for the reactivity of this compound.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or Pd₂(dba)₃, 1-2 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

-

Microwave reaction vial with a stir bar

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

-

Add the solvent system to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

After cooling, work up and purify the product as described in Protocol 1.

Troubleshooting and Optimization

Common issues in the Suzuki-Miyaura coupling of this compound and their potential solutions are outlined below:

-

Low Yields:

-

Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, can be minimized by using milder bases (e.g., K₃PO₄, CsF) and carefully controlling the amount of water in the reaction.[1]

-

Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sterically hinder this interaction and improve catalytic activity.[1]

-

Suboptimal Conditions: Systematically screen different catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrates.

-

-

Homo-coupling of the Aryl Halide: This can be minimized by ensuring an inert atmosphere, using high-quality reagents, and optimizing the reaction temperature and time.

By carefully considering the factors outlined in these application notes and protocols, researchers can effectively utilize this compound as a valuable building block in the synthesis of diverse and complex molecules.

References

The Strategic Role of 5-Fluoropyridine-3-boronic Acid in Modern Medicinal Chemistry: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a well-established strategy to enhance pharmacological properties. 5-Fluoropyridine-3-boronic acid has emerged as a critical building block for medicinal chemists, offering a versatile platform for the synthesis of complex molecules, particularly in the development of targeted therapies for oncology and other diseases.[1] Its unique electronic properties, conferred by the fluorine substituent, can significantly influence binding affinity, metabolic stability, and pharmacokinetic profiles of the final compounds.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors.

Application Notes

This compound is predominantly utilized as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides, enabling the construction of diverse molecular architectures.

Key Applications in Drug Discovery:

-

Kinase Inhibitors: A primary application of this reagent is in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 5-fluoropyridinyl moiety can act as a crucial pharmacophore, interacting with the ATP-binding site of various kinases. For instance, it is a valuable building block for the synthesis of Aurora kinase inhibitors, which are key regulators of mitosis and are overexpressed in numerous human cancers.[2]

-

Targeted Therapies: The incorporation of the 5-fluoropyridine motif can lead to compounds with high selectivity for their biological targets, a key aspect of targeted therapy.[1] This selectivity can minimize off-target effects and improve the therapeutic index of a drug candidate.

-

Modulation of Physicochemical Properties: The fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and its overall solubility and membrane permeability. This modulation is a critical aspect of optimizing the drug-like properties of a molecule.

Featured Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor

The following section details the application of this compound in the synthesis of a generic pyrimidine-based kinase inhibitor, a common scaffold in many targeted cancer therapies.

Signaling Pathway Context: The Aurora Kinase Pathway

Aurora kinases are essential for proper cell division (mitosis). Their inhibition in cancer cells can lead to mitotic arrest and subsequent programmed cell death (apoptosis).

Caption: Simplified Aurora Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow: Suzuki-Miyaura Coupling

The synthesis of the target kinase inhibitor involves a crucial Suzuki-Miyaura cross-coupling step between a halogenated pyrimidine core and this compound.

Caption: General Workflow for Suzuki-Miyaura Coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and potential biological activity for a kinase inhibitor synthesized using this compound. Note that the biological activity data is representative and would require experimental determination for a specific compound.

| Parameter | Value | Reference |

| Suzuki-Miyaura Coupling | ||

| Reactant 1 | Halogenated Pyrimidine | [2] |

| Reactant 2 | This compound (1.2 equiv) | [2] |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | [2] |

| Base | K₂CO₃ (2.0 equiv) | [2] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | [2] |

| Temperature | 90 °C | [2] |

| Reaction Time | 12 h | [2] |

| Yield | 70-90% (Typical) | [2] |

| Biological Activity (Representative) | ||

| Target | Aurora Kinase A | [2] |

| IC₅₀ | 10 - 100 nM | [2] |

| Cell-based Assay (e.g., HCT116) | GI₅₀ < 1 µM | [3] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a generic heteroaryl halide with this compound.

Materials:

-

Heteroaryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and base (2.0 equiv).

-

Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

-

Same as Protocol 1

-

Microwave reactor

Procedure:

-